molecular formula C12H17BrN2O B8686405 4-bromo-N-[2-(dimethylamino)ethyl]-3-methylBenzamide

4-bromo-N-[2-(dimethylamino)ethyl]-3-methylBenzamide

Cat. No.: B8686405
M. Wt: 285.18 g/mol
InChI Key: APEUUTSQQRKAOV-UHFFFAOYSA-N
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Description

4-bromo-N-[2-(dimethylamino)ethyl]-3-methylBenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a bromine atom at the 4-position, a dimethylaminoethyl group at the nitrogen atom, and a methyl group at the 3-position of the benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-[2-(dimethylamino)ethyl]-3-methylBenzamide typically involves the following steps:

    Amidation: The formation of the benzamide structure involves the reaction of the brominated benzene derivative with an appropriate amine, such as 2-(dimethylamino)ethylamine, under suitable conditions to form the amide bond.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can optimize the synthesis and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-[2-(dimethylamino)ethyl]-3-methylBenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce the amide group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the bromine atom, where nucleophiles such as hydroxide or alkoxide ions replace the bromine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic solution.

Major Products Formed

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Corresponding amines.

    Substitution: Corresponding substituted benzamides.

Scientific Research Applications

4-bromo-N-[2-(dimethylamino)ethyl]-3-methylBenzamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential pharmacological properties, including its use as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-bromo-N-[2-(dimethylamino)ethyl]-3-methylBenzamide involves its interaction with specific molecular targets. The dimethylaminoethyl group can interact with biological receptors or enzymes, potentially modulating their activity. The bromine atom and methyl group may influence the compound’s binding affinity and selectivity towards its targets.

Comparison with Similar Compounds

Similar Compounds

  • 4-bromo-N-(2-(dimethylamino)ethyl)benzamide
  • 4-bromo-N-(2-(dimethylamino)ethyl)-2-nitrobenzamide
  • 4-bromo-N-(2-(dimethylamino)ethyl)-2-thiophenecarboxamide

Uniqueness

4-bromo-N-[2-(dimethylamino)ethyl]-3-methylBenzamide is unique due to the specific positioning of the bromine atom, dimethylaminoethyl group, and methyl group on the benzamide structure. This unique arrangement can result in distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C12H17BrN2O

Molecular Weight

285.18 g/mol

IUPAC Name

4-bromo-N-[2-(dimethylamino)ethyl]-3-methylbenzamide

InChI

InChI=1S/C12H17BrN2O/c1-9-8-10(4-5-11(9)13)12(16)14-6-7-15(2)3/h4-5,8H,6-7H2,1-3H3,(H,14,16)

InChI Key

APEUUTSQQRKAOV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)NCCN(C)C)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 4-bromo-3-methylbenzoic acid (430 mg), N,N-dimethylethylenediamine (180 mg), 1-ethyl-3-(3-(dimethylamino)propyl)carbodiimide hydrochloride (600 mg) and 4-dimethylaminopyridine (244 mg) in dichloromethane (20 mL) was stirred at ambient temperature for 4 hours, diluted with ethyl acetate (200 mL), washed with water and brine, and dried (Na2SO4), filtered and concentrated. The concentrate was purified by flash column chromatography with 10% ethyl acetate in ammonia saturated dichloromethane.
Quantity
430 mg
Type
reactant
Reaction Step One
Quantity
180 mg
Type
reactant
Reaction Step One
Quantity
600 mg
Type
reactant
Reaction Step One
Quantity
244 mg
Type
catalyst
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step Two

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